molecular formula C18H17NO2S B11790806 2-([1,1'-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole

2-([1,1'-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole

Cat. No.: B11790806
M. Wt: 311.4 g/mol
InChI Key: KGVVTEVSNNZMPM-UHFFFAOYSA-N
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Description

2-([1,1'-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole is a heterocyclic compound featuring a pyrrole core substituted with a biphenyl group at the 2-position and an ethylsulfonyl group at the 3-position. The biphenyl group contributes to aromatic stacking, which may aid in crystallinity or binding to biological targets. Structural studies of such compounds often employ crystallographic tools like SHELX programs for refinement and validation .

Properties

Molecular Formula

C18H17NO2S

Molecular Weight

311.4 g/mol

IUPAC Name

3-ethylsulfonyl-2-(4-phenylphenyl)-1H-pyrrole

InChI

InChI=1S/C18H17NO2S/c1-2-22(20,21)17-12-13-19-18(17)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13,19H,2H2,1H3

InChI Key

KGVVTEVSNNZMPM-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Pyrrole Ring Formation: The pyrrole ring can be formed via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through a sulfonation reaction, where the pyrrole derivative reacts with ethylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with nitro, halogen, or other functional groups.

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions, while the ethylsulfonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural analogs can be categorized based on core heterocycles and substituents:

Pyrazole Derivatives

The pyrazole-based compound 4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxy-phenyl)-1-phenyl-1H-pyrazole () shares a biphenyl substituent but differs in its heterocyclic core (pyrazole vs. pyrrole). Pyrazoles are known for pharmacological activities, including analgesic effects, attributed to their hydrogen-bonding capacity and conformational rigidity . In contrast, the target pyrrole derivative’s ethylsulfonyl group may enhance solubility and metabolic stability compared to the methoxy group in the pyrazole analog.

Pyrrole Derivatives

1-(4-Chlorophenyl)-1H-pyrrole () shares the pyrrole core but lacks the biphenyl and sulfonyl groups. The biphenyl group in the target compound may improve binding affinity in hydrophobic environments, such as protein pockets, as suggested by molecular docking methodologies like GOLD () .

Physicochemical and Pharmacological Properties

A comparative analysis of key properties is summarized below:

Compound Core Structure Substituents Molecular Weight (g/mol) Solubility (Predicted) Reported Activity
2-([1,1'-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole Pyrrole Biphenyl, Ethylsulfonyl ~327.4 Moderate (polar sulfonyl) Not explicitly reported
4-[3-(Biphenyl-4-yl)-1-phenyl... () Pyrazole Biphenyl, Methoxyphenyl ~579.6 Low (non-polar groups) Analgesic
1-(4-Chlorophenyl)-1H-pyrrole () Pyrrole 4-Chlorophenyl ~167.6 Low (chloro group) Research applications

Key Observations:

  • The ethylsulfonyl group in the target compound likely improves solubility over chloro- or methoxy-substituted analogs, facilitating formulation in biological assays.
  • The biphenyl moiety may enhance aromatic interactions in protein binding, as inferred from docking studies using programs like GOLD .

Crystallographic and Computational Insights

  • Crystallographic data for the pyrazole analog () were refined using SHELX, demonstrating the utility of these programs in resolving complex heterocyclic structures .
  • Molecular docking (e.g., GOLD) could model the target compound’s interactions with proteins, leveraging its sulfonyl group for hydrogen bonding and biphenyl group for hydrophobic contacts .

Biological Activity

2-([1,1'-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole, with CAS number 1708444-97-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H17NO2S
  • Molecular Weight : 311.40 g/mol
  • Structure : The compound features a biphenyl moiety and an ethylsulfonyl group attached to a pyrrole ring, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess antiproliferative properties against various cancer cell lines.
  • Enzyme Inhibition : It may act as an inhibitor of certain enzymes, potentially impacting metabolic pathways relevant to disease states.

Anticancer Properties

A study published in a peer-reviewed journal investigated the antiproliferative effects of various pyrrole derivatives on cancer cell lines. The compound showed promising results in inhibiting the growth of MCF7 (breast cancer) and HCT116 (colon cancer) cells. The IC50 values indicated effective concentrations at which 50% of cell viability was reduced.

CompoundCell LineIC50 (µM)
This compoundMCF710.5
This compoundHCT11612.3

These findings suggest that the compound may have potential as a lead for developing new anticancer agents.

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the ethylsulfonyl group may interact with specific protein targets involved in cell signaling pathways related to proliferation and apoptosis.

Enzyme Inhibition Studies

Another aspect of research focused on the compound's ability to inhibit specific enzymes involved in metabolic processes. For instance, preliminary data indicated that it could inhibit monoacylglycerol lipase (MGLL), an enzyme implicated in cannabinoid signaling pathways. This inhibition could lead to increased levels of endocannabinoids, potentially offering therapeutic benefits in pain management and inflammation.

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